molecular formula C10H16N2O2 B15082658 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione CAS No. 13314-95-9

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B15082658
CAS No.: 13314-95-9
M. Wt: 196.25 g/mol
InChI Key: BINMYQZTJLGHGE-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H16N2O2. It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used in medicinal chemistry for the development of bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrrolidine-2,5-dione core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, used widely in medicinal chemistry.

    N-Methylpyrrolidine-2,5-dione: A derivative with a methyl group attached to the nitrogen atom.

    N-Phenylpyrrolidine-2,5-dione: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

13314-95-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)8-11-6-2-1-3-7-11/h1-8H2

InChI Key

BINMYQZTJLGHGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)CCC2=O

Origin of Product

United States

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